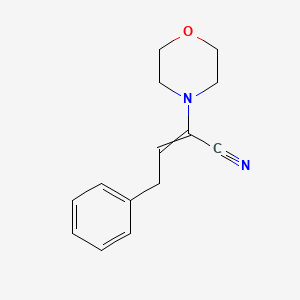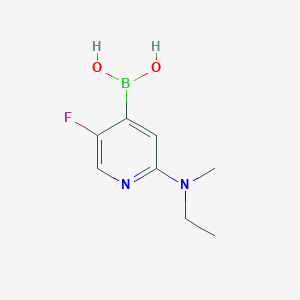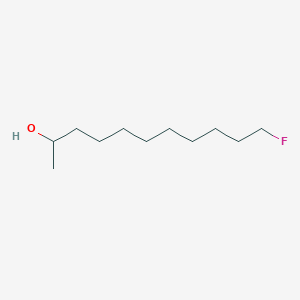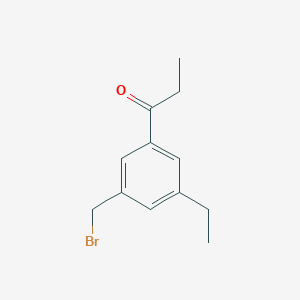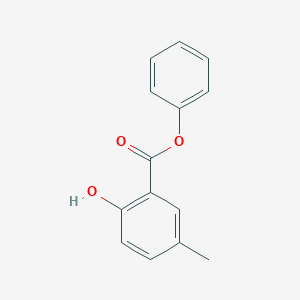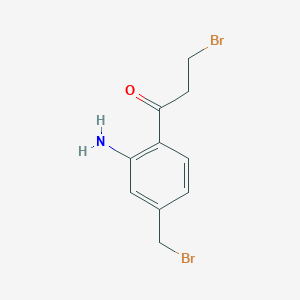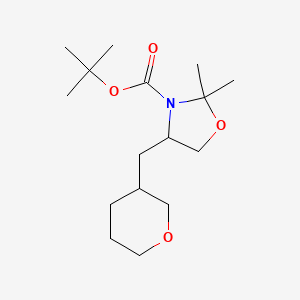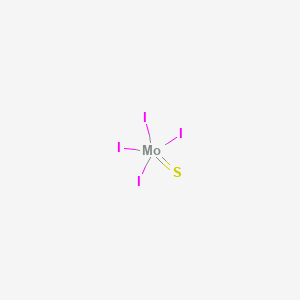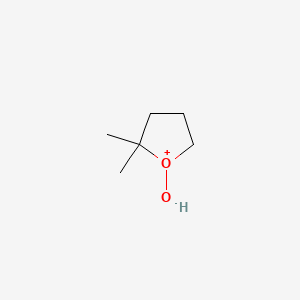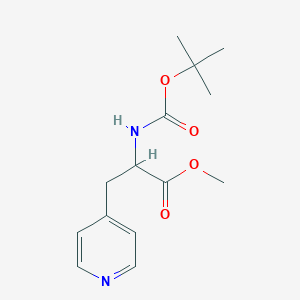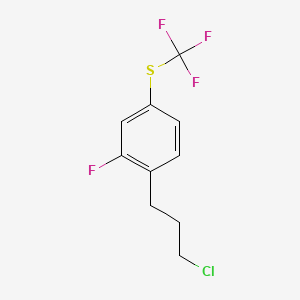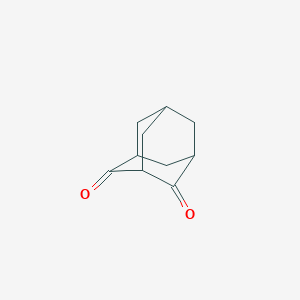
2,4-Adamantanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of adamantane, a well-known hydrocarbon with a unique tricyclic structure. The compound’s structure consists of three fused cyclohexane rings, making it a rigid and stable molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-2,4-dione typically involves the oxidation of adamantane derivatives. One common method is the oxidation of 2,4-dihydroxyadamantane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dione.
Industrial Production Methods
Industrial production of Tricyclo[3.3.1.13,7]decane-2,4-dione may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Diols, alcohols.
Substitution Products: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decane-2,4-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity . The carbonyl groups in the dione can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon of Tricyclo[3.3.1.13,7]decane-2,4-dione, known for its use in antiviral drugs like amantadine.
2,4-Dihydroxyadamantane: A precursor in the synthesis of Tricyclo[3.3.1.13,7]decane-2,4-dione.
Adamantanone: Another oxidized derivative of adamantane with different chemical properties.
Uniqueness
Tricyclo[3.3.1.13,7]decane-2,4-dione is unique due to its dual carbonyl groups, which provide distinct reactivity compared to other adamantane derivatives. Its rigid structure and stability make it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
adamantane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLRANFXEMHCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C(=O)C(C2)C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
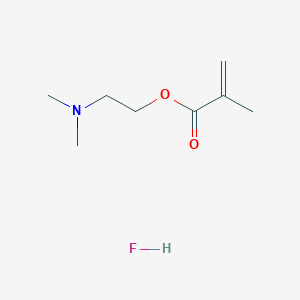
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
